

# An In-depth Technical Guide to the Physicochemical Properties of Calcium Formate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Formic acid calcium salt*

Cat. No.: *B12057501*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Calcium formate, the calcium salt of formic acid with the chemical formula  $\text{Ca}(\text{HCOO})_2$ , is an organic compound that presents as an odorless, free-flowing white crystalline solid.<sup>[1][2]</sup> It serves as a convenient source of both calcium and formate ions in aqueous solutions.<sup>[1][3]</sup> Known industrially by the E number E238, it is utilized as an animal feed preservative in the European Union.<sup>[4]</sup> Its applications are diverse, ranging from a masking agent in the chrome-tanning of leather and a setting accelerator in cement and grout, to a component in silage treatment and flue-gas desulfurization.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of calcium formate, detailed experimental protocols for their determination, and visual representations of key processes and relationships.

## Core Physicochemical Properties

The fundamental properties of calcium formate are summarized below, providing a quantitative basis for its application in various scientific and industrial fields.

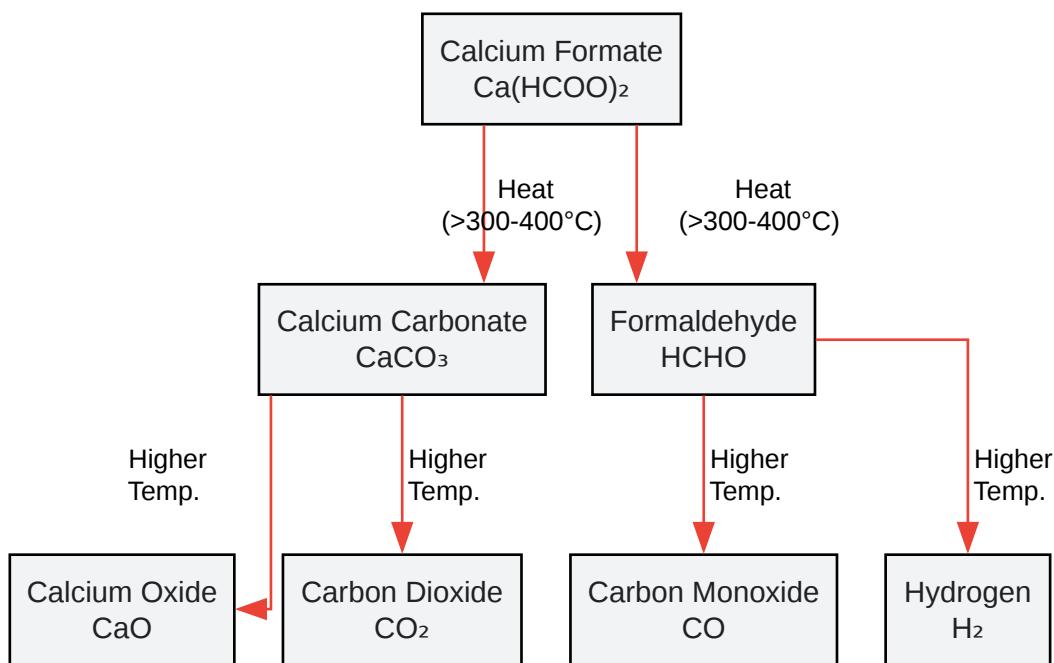
## General and Physical Properties

Calcium formate is a white-to-yellowish crystalline powder that is stable under normal conditions.<sup>[4][5]</sup> While generally odorless, some sources describe it as having a slight odor

resembling acetic acid.[4][6] It is classified as non-hygroscopic, meaning it does not readily attract and hold water molecules from the surrounding environment when stored in dry conditions.[1][2] However, in humid air, it can be prone to deliquescence and agglomeration.[7]

Table 1: General and Physical Properties of Calcium Formate

| Property                  | Value                                                          | References |
|---------------------------|----------------------------------------------------------------|------------|
| Molecular Formula         | <chem>C2H2CaO4</chem> or <chem>Ca(HCOO)2</chem>                | [5][8]     |
| Molar Mass                | 130.11 g/mol                                                   | [4][8]     |
| Appearance                | White or almost white crystalline powder/crystals              | [2][5][8]  |
| Odor                      | Odorless to slightly like acetic acid                          | [2][4][5]  |
| Density                   | 2.02 g/cm <sup>3</sup>                                         | [4]        |
| Specific Gravity          | 2.02                                                           | [6]        |
| Bulk Density              | 900 - 1000 g/kg                                                | [9]        |
| Crystal System            | Orthorhombic                                                   | [4][6]     |
| Hygroscopicity            | Non-hygroscopic in dry conditions; can deliquesce in humid air | [1][7]     |
| Hygroscopic Growth Factor | $1.26 \pm 0.04$ (at 90% Relative Humidity)                     | [10]       |


## Thermal Properties

The thermal behavior of calcium formate is critical for its application in high-temperature processes. It does not have a true melting point but rather decomposes upon heating. The decomposition occurs in stages, beginning at approximately 300°C.[11][12]

Table 2: Thermal Properties of Calcium Formate

| Property                  | Value                                                                                                                                   | References  |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Melting Point             | Decomposes (does not melt)                                                                                                              | [5]         |
| Decomposition Temperature | Starts around 300-400°C                                                                                                                 | [9][11][12] |
| Decomposition Products    | Stage 1: $\text{CaCO}_3 + \text{HCHO}$<br>(Formaldehyde) Stage 2 (at higher temps): $\text{CaO} + \text{CO}_2 + \text{CO} + \text{H}_2$ | [1][3][11]  |

The thermal decomposition of calcium formate is a well-defined process. Initially, it decomposes to form calcium carbonate and formaldehyde.[1][13] With continued heating at higher temperatures, these products further break down into calcium oxide, carbon dioxide, carbon monoxide, and hydrogen gas.[1][3]



[Click to download full resolution via product page](#)

**Caption:** Thermal decomposition pathway of calcium formate.

## Solubility and pH

Calcium formate is readily soluble in water, a key property for its use in aqueous solutions.[5][14] Its solubility increases slightly with temperature. However, it is insoluble in ethanol and only

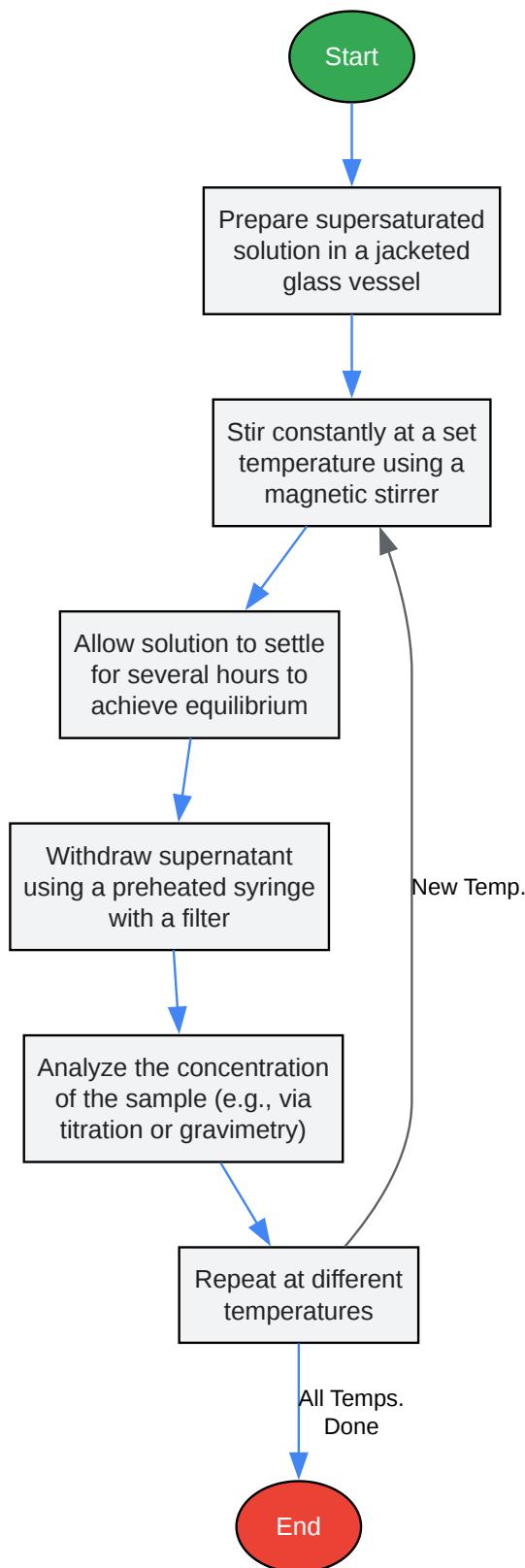
slightly soluble in methanol.[\[4\]](#)

Table 3: Solubility of Calcium Formate

| Solvent  | Temperature (°C) | Solubility (g / 100 g solvent) | References                                                    |
|----------|------------------|--------------------------------|---------------------------------------------------------------|
| Water    | 0                | 16.1 - 16.28                   | <a href="#">[4]</a> <a href="#">[15]</a> <a href="#">[16]</a> |
| Water    | 20               | 16.0                           | <a href="#">[8]</a>                                           |
| Water    | 100              | 18.4                           | <a href="#">[4]</a> <a href="#">[15]</a>                      |
| Methanol | 15               | 0.27                           | <a href="#">[4]</a>                                           |
| Methanol | 66               | 0.23                           | <a href="#">[4]</a> <a href="#">[15]</a>                      |
| Ethanol  | -                | Insoluble                      | <a href="#">[4]</a>                                           |

Aqueous solutions of calcium formate are neutral to slightly alkaline.[\[9\]](#)[\[17\]](#) The pH of the solution increases with concentration.

Table 4: pH of Aqueous Calcium Formate Solutions


| Concentration | Temperature (°C) | pH Range  | References           |
|---------------|------------------|-----------|----------------------|
| 1 mM          | -                | 7.51      | <a href="#">[6]</a>  |
| 10 mM         | -                | 7.92      | <a href="#">[6]</a>  |
| 100 mM        | -                | 8.24      | <a href="#">[6]</a>  |
| 1 M           | -                | 8.47      | <a href="#">[6]</a>  |
| 1 M           | 25               | 6.0 - 8.0 |                      |
| 10% Solution  | -                | 7.5       | <a href="#">[15]</a> |

## Experimental Protocols

This section details the methodologies used to determine the key physicochemical properties of calcium formate.

## Determination of Solubility (Static Equilibrium Method)

The solubility of calcium formate in various solvent mixtures can be determined using a static equilibrium method.[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow for solubility determination via static equilibrium.

**Methodology:**

- Preparation: A supersaturated solution of calcium formate is prepared in the desired solvent within a jacketed glass vessel to maintain a constant temperature.
- Equilibration: The solution is stirred continuously for an extended period (e.g., 24 hours) at a precisely controlled temperature to ensure solid-liquid equilibrium is reached.
- Sampling: After stirring, the solution is allowed to stand, letting the excess solid settle. A sample of the clear supernatant is carefully withdrawn.
- Analysis: The concentration of calcium formate in the sample is determined. A common method is to evaporate the solvent and weigh the remaining solid residue (gravimetric analysis).
- Correlation: The experimental data is often correlated using thermodynamic models like the modified Apelblat equation to describe the solubility behavior across different temperatures. [\[18\]](#)[\[19\]](#)

## Thermal Analysis (Thermogravimetry - TGA)

Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of calcium formate by measuring the change in mass of a sample as a function of temperature.[\[20\]](#)[\[21\]](#)

**Methodology:**

- Sample Preparation: A small, accurately weighed sample of calcium formate (e.g., 10-20 mg) is placed into a TGA sample pan (often platinum or alumina).[\[21\]](#)[\[22\]](#)
- Instrumentation: The sample is placed in a thermogravimetric analyzer. An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative side reactions.[\[22\]](#)
- Heating Program: The sample is heated at a constant rate (e.g., 10 or 20°C/min) from room temperature to a high temperature (e.g., 1000°C).[\[21\]](#)[\[23\]](#)
- Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.

- Analysis: The resulting plot of mass vs. temperature (thermogram) shows distinct steps, where each step-down corresponds to a mass loss event.[21] The temperature ranges of these steps and the percentage of mass lost are used to identify the decomposition products (e.g., loss of HCHO, CO, CO<sub>2</sub>).[11][21] Differential thermogravimetry (DTG), which plots the rate of mass change, can be used to pinpoint the temperatures of maximum decomposition rate.[22]

## Structural Analysis (X-ray Diffraction - XRD)

X-ray Diffraction (XRD) is the primary technique for confirming the crystalline structure of calcium formate.[20][24]

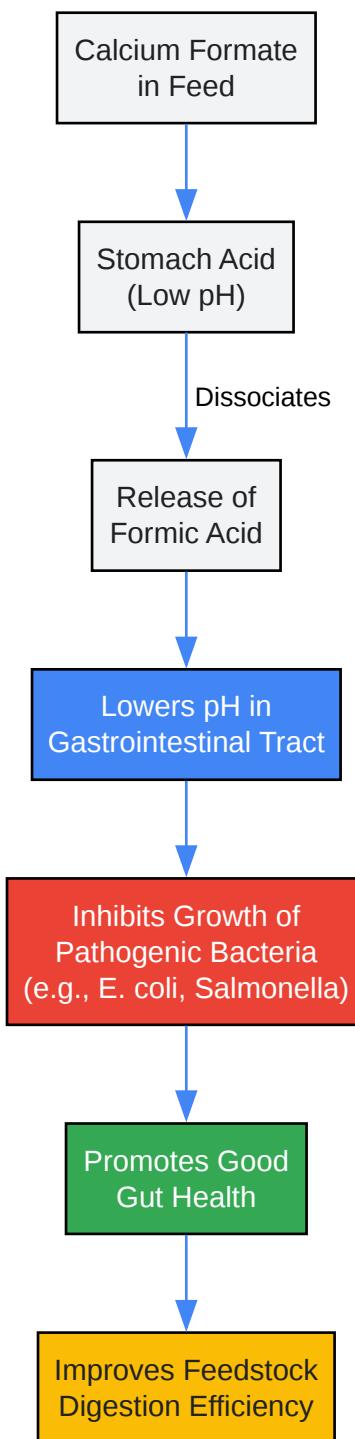
Methodology:

- Sample Preparation: A fine powder of the calcium formate sample is prepared and mounted on a sample holder.
- Instrumentation: The sample is placed in an X-ray diffractometer.
- Data Collection: The sample is irradiated with monochromatic X-rays at a specific wavelength (e.g., CuK $\alpha$  radiation). The detector scans through a range of angles ( $2\theta$ ) to measure the intensity of the diffracted X-rays.[25]
- Analysis: The resulting XRD pattern, a plot of intensity vs.  $2\theta$  angle, shows a series of peaks. The positions and relative intensities of these peaks are unique to the material's crystal structure. By comparing the experimental pattern to standard patterns from databases (e.g., International Centre for Diffraction Data - ICDD), the crystalline phase (e.g., orthorhombic formicaite) can be identified.[24][26]

## Content Determination (Permanganate Titration)

A common method to determine the purity or content of calcium formate in a sample is through redox titration with potassium permanganate.[27]

Methodology:


- Sample Preparation: An accurately weighed sample of calcium formate is dissolved in deionized water in a volumetric flask to create a solution of known concentration.[27]

- Reaction Setup: A specific volume of this solution is pipetted into a flask. The solution is made slightly alkaline (e.g., by adding anhydrous sodium carbonate).[27]
- Oxidation: A known excess amount of a standardized potassium permanganate ( $\text{KMnO}_4$ ) solution is added. The mixture is heated (e.g., in a water bath) to ensure the complete oxidation of the formate ions.[27]
- Back Titration: After cooling, the solution is acidified (e.g., with sulfuric acid), and potassium iodide ( $\text{KI}$ ) is added. The excess, unreacted permanganate oxidizes the iodide to iodine ( $\text{I}_2$ ).
- Endpoint Determination: The liberated iodine is then titrated with a standardized sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution. A starch indicator is added near the endpoint, which turns blue-black in the presence of iodine. The titration is complete when the blue color disappears.[27]
- Calculation: By performing a blank titration (without the calcium formate sample) and comparing the results, the amount of permanganate that reacted with the formate can be calculated, thus determining the original calcium formate content.

## Biological and Industrial Relevance

### Role as an Acidifier in Animal Feed

In animal nutrition, particularly for pigs and poultry, calcium formate acts as an acidifier in the gastrointestinal tract.[1][6] This action helps to create an environment unfavorable for the growth of pathogenic bacteria like *E. coli* and *Salmonella*, thereby promoting gut health.[1][6] This is especially relevant given the increasing restrictions on the use of antibiotics as growth promoters in animal feed.[2][6]



[Click to download full resolution via product page](#)

**Caption:** Mechanism of calcium formate as a gut acidifier in animal feed.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. geosc.com [geosc.com]
- 2. 5 things you need to know about calcium formate - WOTAI Blog [wotaichem.com]
- 3. Calcium Formate: An In-Depth Analysis for Chemical Professionals\_Chemicalbook [chemicalbook.com]
- 4. Calcium formate - Wikipedia [en.wikipedia.org]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. Calcium formate CAS#: 544-17-2 [m.chemicalbook.com]
- 7. sidleychem.com [sidleychem.com]
- 8. Calcium formate | Ca(HCO<sub>2</sub>)<sub>2</sub> | CID 10997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Calcium Formate,CAS NO. 544-17-2 | Pengfa Chemical [hhpfchem.com]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. One of the important aspects of calcium formate is its thermal decomposition behavior - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 12. Understanding Calcium Formate in One Read [wotaichem.com]
- 13. quora.com [quora.com]
- 14. calcium formate structure - HPMC manufacturer [hpmcmanufacturer.com]
- 15. parchem.com [parchem.com]
- 16. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 17. sakshichemsciences.com [sakshichemsciences.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Search results [inis.iaea.org]
- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Differentiation of Calcium Carbonate Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. China How to determine the content of calcium formate? factory and manufacturers | Pulisi [pulisichem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Calcium Formate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12057501#physicochemical-properties-of-formic-acid-calcium-salt>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)